molecular formula C5H9NO3 B6329090 (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one CAS No. 1315020-11-1

(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one

Cat. No. B6329090
CAS RN: 1315020-11-1
M. Wt: 131.13 g/mol
InChI Key: NOGODPXRSZBASZ-SCSAIBSYSA-N
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Description

-(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one, also known as HMMO, is a chiral compound found in nature and is used in many scientific research applications. It is a colorless, odorless, and non-toxic compound that has a wide range of uses in the laboratory and in the pharmaceutical industry. HMMO is used as a starting material for a variety of synthetic processes, and is also used in the production of drugs and other products. In addition, HMMO has been studied for its role in biochemical and physiological processes in humans and animals.

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical techniques for assessing antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, rely on spectrophotometry to evaluate the kinetics of chemical reactions involving antioxidants. The study by Munteanu and Apetrei (2021) presents a comprehensive review of these methods, discussing their applicability, advantages, and limitations. This research highlights the importance of chemical reactions in understanding the antioxidant capacity of complex samples, which could be relevant to the study of compounds like "(R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one" in evaluating their antioxidant properties (Munteanu & Apetrei, 2021).

DNA Repair and Epigenetic Regulation

The role of hydroxymethylation, a process involving compounds like "this compound," in DNA repair and epigenetic regulation is a topic of significant interest. Shukla, Sehgal, and Singh (2015) explore the implication of hydroxymethylation in various diseases, including cancers and neurological disorders. Their review provides a detailed examination of how the levels of 5-hydroxymethylcytosine (5-hmC) serve as predictive indicators for numerous diseases, offering insights into the mechanisms and kinetics of processes involving antioxidants and their potential therapeutic applications (Shukla, Sehgal, & Singh, 2015).

Pharmacological Implications

The oxazolidinone class, to which "this compound" is related, has been reviewed for its unique mechanism of protein synthesis inhibition and its activity against a range of human pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Diekema and Jones (2000) discuss the development of linezolid, an oxazolidinone, highlighting its pharmacokinetic properties, activity in experimental models of infection, and its potential role in treating infections caused by resistant gram-positive organisms. This review underscores the significance of the oxazolidinone nucleus in generating antimicrobial agents with novel spectra of activity (Diekema & Jones, 2000).

properties

IUPAC Name

(5R)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-2-4(3-7)9-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGODPXRSZBASZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](OC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

637343-86-3
Record name (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
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